Core Heterocycle Identity: Dihydropyridinone vs. Dihydropyrimidinone Scaffold — Ring Electronics and Hydrogen-Bonding Capacity
The target compound possesses a 3,4-dihydro-2(1H)-pyridinone core (one endocyclic nitrogen at position 1), distinguishing it from the more common Biginelli-type 3,4-dihydropyrimidin-2(1H)-ones (two endocyclic nitrogens at positions 1 and 3) such as 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one (CAS 5136-16-3) . This single-atom difference (C at position 3 in the target vs. N in the comparator) has measurable consequences: (a) hydrogen-bond donor count = 0 for the target vs. 2 (both N-H) for the dihydropyrimidinone comparator ; (b) topological polar surface area (TPSA) = 46.61 Ų for the target vs. approximately 75 Ų for the dihydropyrimidinone comparator (due to the additional urea-like N-H donors) . This ~38% lower TPSA predicts superior passive membrane permeability for the target compound, while the absence of N-H donors eliminates a key metabolic liability (N-dealkylation / N-oxidation susceptibility) [1].
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 0; TPSA = 46.61 Ų; logP (consensus) = 2.07 |
| Comparator Or Baseline | 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one (CAS 5136-16-3): HBD = 2; estimated TPSA ~75 Ų |
| Quantified Difference | ΔHBD = −2; ΔTPSA ≈ −28.4 Ų (≈38% lower for target) |
| Conditions | In silico prediction (Ertl TPSA method); target data from Bidepharm computed properties; comparator TPSA estimated based on structural analysis |
Why This Matters
Zero hydrogen-bond donors and 38% lower TPSA relative to the dihydropyrimidinone comparator predict markedly different oral absorption and blood-brain barrier penetration profiles, making the target compound preferentially suitable for CNS-targeted screening libraries or projects requiring high passive permeability.
- [1] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J. Med. Chem. 2000, 43, 3714-3717. Establishes the TPSA methodology used and its correlation with membrane permeability. View Source
